molecular formula C6H8OS B1353632 (R)-1-(thiophen-2-yl)ethanol CAS No. 86527-10-8

(R)-1-(thiophen-2-yl)ethanol

Cat. No. B1353632
CAS RN: 86527-10-8
M. Wt: 128.19 g/mol
InChI Key: WUNFIVTVJXZDDJ-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-1-(thiophen-2-yl)ethanol” is a compound that contains a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom . The “R” denotes that it is a chiral molecule, meaning it cannot be superimposed on its mirror image. The “-1-(thiophen-2-yl)ethanol” part indicates that it has an alcohol functional group attached to the first carbon of the thiophene ring .


Molecular Structure Analysis

The molecular structure of “®-1-(thiophen-2-yl)ethanol” would be characterized by the presence of the thiophene ring and the alcohol functional group. The thiophene ring contributes to the aromaticity of the molecule, which can influence its chemical reactivity .


Chemical Reactions Analysis

The chemical reactions of “®-1-(thiophen-2-yl)ethanol” would likely involve the thiophene ring or the alcohol functional group. For instance, the thiophene ring can undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “®-1-(thiophen-2-yl)ethanol” would be influenced by the presence of the thiophene ring and the alcohol functional group. For example, the alcohol group could allow for hydrogen bonding, which could affect the compound’s solubility in different solvents .

Scientific Research Applications

  • Synthesis of Thiophene Derivatives

    • Field : Organic Chemistry
    • Application : Thiophene derivatives are synthesized by heterocyclization of readily available S-containing alkyne substrates . This process allows the construction of the thiophene ring with the desired substitution pattern in a regiospecific manner and in only one step .
    • Method : The process is based on heterocyclization of functionalized alkynes . The acetylenic S-containing precursors can be easily prepared in a few steps from commercially available compounds through simple synthetic steps .
    • Results : This method provides an efficient and selective synthesis of thiophene derivatives .
  • Medicinal Chemistry

    • Field : Medicinal Chemistry
    • Application : Thiophene and its derivatives have shown important pharmacological activities . They are effective compounds with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
    • Method : Thiophene is used as an anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .
    • Results : Several commercially available drugs such as Tipepidine, Tiquizium Bromides, Timepidium Bromide, Dorzolamide, Tioconazole, Citizolam, Sertaconazole Nitrate and Benocyclidine contain thiophene nucleus .
  • Antioxidant Activity

    • Field : Pharmacology
    • Application : Thiophene and its derivatives have shown potential in the field of antioxidant . The main purpose of antioxidant is to neutralize free radicals in order to prevent various oxidative diseases .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Material Science

    • Field : Material Science
    • Application : Thiophene and its derivatives have diverse applications in material science . They are used in the production of dyes and organic semiconductors .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Anti-Microbial Activity

    • Field : Pharmacology
    • Application : Thiophene and its derivatives have shown potential in the field of anti-microbial activity . They can be used to combat infections caused by multi-drug resistant microorganisms .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .
  • Pharmaceutical Field

    • Field : Pharmaceutical
    • Application : Thiophene and its derivatives have shown extensive significance in the pharmaceutical field . They have varied biological and clinical applications .
    • Method : Thiophene is used as an anchor for medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules .
    • Results : Several commercially available drugs contain a thiophene nucleus .
  • Anti-Corrosion Activity

    • Field : Material Science
    • Application : Thiophene and its derivatives have shown potential in the field of anti-corrosion activity . They can be used to prevent the corrosion of materials .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The specific results or outcomes obtained were not detailed in the source .

Safety And Hazards

The safety and hazards associated with “®-1-(thiophen-2-yl)ethanol” would depend on various factors, including its physical and chemical properties, how it’s handled and stored, and how it’s disposed of .

Future Directions

The future directions for research on “®-1-(thiophen-2-yl)ethanol” could involve exploring its potential applications, such as its use in the synthesis of other compounds or its potential biological activity .

properties

IUPAC Name

(1R)-1-thiophen-2-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8OS/c1-5(7)6-3-2-4-8-6/h2-5,7H,1H3/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUNFIVTVJXZDDJ-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CS1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453714
Record name (R)-1-(thiophen-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-1-(thiophen-2-yl)ethanol

CAS RN

86527-10-8
Record name (R)-1-(thiophen-2-yl)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453714
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1R)-1-(2-Thienyl)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
Z He, C Lv, X Fan, Z Zhou - Analytica chimica acta, 2011 - Elsevier
In this paper, a new chiral stationary phase (CSP) based on Candida antarctica lipase B (CALB) bounding to the surface of macroporous silica gel was developed and its …
Number of citations: 9 www.sciencedirect.com
M Bennamane, S Zeror, L Aribi‐Zouioueche - Chirality, 2015 - Wiley Online Library
Biocatalytic reduction of prochiral ketones using freshly ripened clementine mandarin (Citrus reticulata) in aqueous medium is reported. High enantioselectivities were observed, …
Number of citations: 22 onlinelibrary.wiley.com
D Wang, Z Yang, J Zhang, Y Han, J Hao, L He - Catalysis Letters, 2016 - Springer
Enantiomerically enriched aromatic secondary alcohols and its derivatives are important chiral intermediates utilized widely in pharmacy, chemical, hormone, spices and chiral auxiliary …
Number of citations: 7 link.springer.com
ML Contente, I Serra, M Brambilla, I Eberini… - Applied microbiology …, 2016 - Springer
A new NADPH-dependent benzil reductase (KRED1-Pglu) was identified from the genome of the non-conventional yeast Pichia glucozyma CBS 5766 and overexpressed in E. coli. The …
Number of citations: 34 link.springer.com
DL Bordón, LD Villalba, ML Aimar, JJ Cantero… - Biocatalysis and …, 2015 - Elsevier
This paper describes the search for novel vegetal biocatalysts for the stereoselective reduction of prochiral phenylketones. In this study, twenty native weeds were tested and Eryngium …
Number of citations: 14 www.sciencedirect.com
M Veguillas, R Sola, L Shaw… - European Journal of …, 2016 - Wiley Online Library
Herein we report an efficient catalytic system for the titanium‐promoted enantioselective addition of organolithium reagents to aldehydes, based on chiral Ar‐BINMOL ligands. …
LT Chai, WW Wang, QR Wang, FG Tao - Journal of Molecular Catalysis A …, 2007 - Elsevier
A soluble polymer (MeO-PEG) supported biphenylbisphosphine (BIPHEP)-Ru/chiral diamine (1,2-diphenylethylenediamine) complex, in which the polymer is attached to the two phenyl …
Number of citations: 20 www.sciencedirect.com
ML Aimar, DL Bordón, SM Formica… - Biocatalysis and …, 2014 - Taylor & Francis
The screening of four invasive plant species for use as biocatalysts in the stereoselective reduction of ketones is reported. Our studies revealed that fruits of Ligustrum lucidum can be …
Number of citations: 13 www.tandfonline.com
J Li, X Li, Y Ma, J Wu, F Wang, J Xiang, J Zhu… - RSC …, 2013 - pubs.rsc.org
Water-soluble ligands (R,R)-2 were successfully prepared, in which the bis-meta-sulphonated ligand was definitely detected as the major product. The corresponding transition-metal …
Number of citations: 38 pubs.rsc.org
D CORSO - air.unimi.it
The Doctoral Thesis has been structured into two parts preceded by a general introduction that covers basic concepts on biocatalysis with special focus on application of whole cells of …
Number of citations: 4 air.unimi.it

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